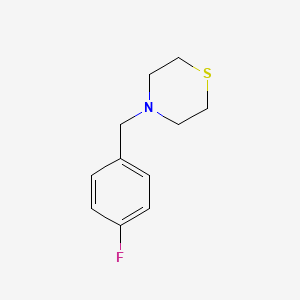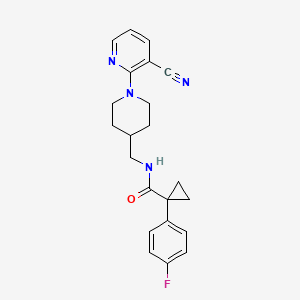
6-isopropoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis The synthesis of nicotinamide derivatives, including those related to the complex structure of 6-isopropoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide, involves multi-step chemical reactions. For instance, novel nicotinamide derivatives have been synthesized from 2-chloro-3-cyanopyridine and 4-bromopyrazole or 3,5-dimethylpyrazole, utilizing an "acyl transposing" design strategy (Shang, Liu, Wang, & Li, 2019).
Molecular Structure Analysis The molecular structure of nicotinamide derivatives is characterized by X-ray diffraction analysis. This technique provides detailed insights into the arrangement of atoms within the molecule and their spatial configuration, critical for understanding the compound's chemical behavior and interaction with biological molecules. For example, the crystal structure of a zinc complex with nicotinamide ligands reveals a distorted trigonal-bipyramidal geometry, highlighting the importance of metal coordination in the structural characteristics of nicotinamide-based compounds (Hökelek, Saka, Tercan, Tenlik, & Necefoğlu, 2010).
Chemical Reactions and Properties Nicotinamide derivatives engage in various chemical reactions, including N-methylation and complex formation with metals. These reactions are pivotal for modifying the compound's chemical properties, such as solubility and reactivity. Nicotinamide N-methyltransferase, for example, catalyzes the N-methylation of nicotinamide, influencing its biological activity and metabolism within the body (Rini, Szumlanski, Guerciolini, & Weinshilboum, 1990).
Aplicaciones Científicas De Investigación
Molecular Interactions and Structural Analysis
Research on nicotinamide derivatives, including 6-isopropoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide, underscores their interaction with biological molecules and potential applications in drug design. Studies on cocrystals of nicotinamide with dihydroxybenzoic acids have illuminated basic recognition patterns and energetic features of crystal lattices, highlighting the structural basis for the interaction of nicotinamide derivatives with biological targets (Jarzembska et al., 2017).
Enzymatic Activity and Metabolism
Research exploring the enzymatic activities related to nicotinamide, such as Nicotinamide N-methyltransferase (NNMT), reveals the critical role of these enzymes in metabolizing nicotinamide and structurally related compounds. This enzymatic activity is significant for understanding the metabolism of nicotinamide derivatives within various organisms, offering insights into their therapeutic potential and pharmacokinetics (Rini et al., 1990).
Pharmacological Applications
Several studies have explored the therapeutic potential of nicotinamide derivatives, such as their role in gastroprotection and anti-inflammatory actions. For instance, research on 1-Methylnicotinamide, a major derivative of nicotinamide, has demonstrated its efficacy in protecting against acute gastric lesions induced by stress, suggesting potential applications for nicotinamide derivatives in treating gastrointestinal disorders (Brzozowski et al., 2008).
Antimicrobial and Antihyperglycemic Properties
The synthesis of compounds containing nicotinamide and related structures has been pursued for their promising antimicrobial and antihyperglycemic properties. Studies on coumarin derivatives containing nicotinamide have shown significant activity against microbial infections and in managing blood glucose levels, indicating the broad pharmacological applications of nicotinamide derivatives (Kenchappa et al., 2017).
Propiedades
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-propan-2-yloxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3/c1-10(2)24-13-5-4-11(6-17-13)16(23)18-8-14-20-15(21-25-14)12-7-19-22(3)9-12/h4-7,9-10H,8H2,1-3H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVHMFVVBFHDBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-chlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2480066.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2480067.png)
![2-Methyl-4-[methyl(pyridin-3-yl)amino]phenol](/img/structure/B2480068.png)
![N-(4-butylphenyl)-2-[(2-{[3-(2-naphthyl)-3-oxopropyl]amino}phenyl)sulfanyl]acetamide](/img/structure/B2480069.png)
![N-[4-(benzyloxy)phenyl]-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/no-structure.png)
![Methyl 8-azaspiro[4.5]decane-9-carboxylate;hydrochloride](/img/structure/B2480073.png)

![3-(3,4-dichlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide](/img/structure/B2480076.png)
![(7-Oxaspiro[4.5]decan-10-yl)methanamine hydrochloride](/img/structure/B2480077.png)



![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzofuran-2-carboxamide](/img/structure/B2480085.png)
